molecular formula C17H22N4O3 B2527579 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(morpholin-4-yl)acetamide CAS No. 70862-88-3

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(morpholin-4-yl)acetamide

Cat. No.: B2527579
CAS No.: 70862-88-3
M. Wt: 330.388
InChI Key: FZXFDPBYIPMDIK-UHFFFAOYSA-N
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Description

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(morpholin-4-yl)acetamide is a pyrazole-derived acetamide compound characterized by a morpholine substituent on the acetamide side chain. The core pyrazol-4-yl scaffold is a common structural motif in medicinal chemistry, often associated with anti-inflammatory, antimicrobial, and analgesic activities . The morpholine group (a six-membered heterocycle containing one oxygen and one nitrogen atom) enhances solubility and bioavailability, making it a pharmacologically relevant substituent .

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-13-16(18-15(22)12-20-8-10-24-11-9-20)17(23)21(19(13)2)14-6-4-3-5-7-14/h3-7H,8-12H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXFDPBYIPMDIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(morpholin-4-yl)acetamide typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the condensation of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-carboxylic acid with morpholin-4-ylacetic acid in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(morpholin-4-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of various pyrazole derivatives, including N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(morpholin-4-yl)acetamide. The compound exhibits promising activity against several cancer cell lines. For example, related pyrazole compounds have shown significant growth inhibition percentages against various cancer types:

Compound Cell Line Percent Growth Inhibition (PGI)
6hSNB-1986.61%
6hOVCAR-885.26%
6hNCI-H4075.99%
6hHOP-9267.55%
6hMDA-MB-23156.53%

These results suggest that compounds similar to this compound could be developed into effective anticancer agents through further optimization and testing .

Anti-inflammatory Properties

The compound's structure also positions it as a candidate for anti-inflammatory research. Pyrazole derivatives have been studied for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response. In vitro studies have shown that these compounds can modulate inflammatory pathways effectively:

Target Enzyme Inhibition Type
COX-1Dual Inhibition
COX-2Dual Inhibition
LOXDual Inhibition

The ability to inhibit these enzymes suggests potential therapeutic uses in treating inflammatory diseases .

Synthesis Approaches

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis may include:

  • Formation of the pyrazole ring via cyclization reactions.
  • Introduction of the morpholine moiety through nucleophilic substitution or coupling reactions.
  • Functionalization at the acetamide position to enhance biological activity.

These synthetic routes are crucial for developing analogs with improved potency and selectivity .

Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinity of this compound to various biological targets. These computational approaches help in understanding the interaction mechanisms at a molecular level and guide further modifications to enhance efficacy .

Case Study: Anticancer Screening

In a recent study examining a library of pyrazole derivatives, N-(1,5-dimethyl-3-oxo-2-phenyldihydro-pyrazol) derivatives were screened for anticancer activity against multiple cell lines. The findings indicated that modifications at the phenyl and acetamide positions significantly influenced the anticancer properties, with some compounds achieving over 80% growth inhibition in specific cell lines .

Case Study: Anti-inflammatory Evaluation

Another investigation focused on the anti-inflammatory potential of similar pyrazole compounds demonstrated that certain derivatives exhibited significant inhibition of COX enzymes in vitro. This study provided insights into the structure–activity relationship (SAR), indicating that specific substitutions could enhance anti-inflammatory effects while minimizing cytotoxicity .

Mechanism of Action

The mechanism by which N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(morpholin-4-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrazol-4-yl acetamides, focusing on substituent effects, physicochemical properties, and biological relevance.

Substituent Effects on Physicochemical Properties

Compound Name Substituent on Acetamide Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound Morpholin-4-yl ~349.42 (calculated) Not reported Morpholine (O, N heterocycle), pyrazolone
Compound 8a () 5-Cyano-6-oxo-4-(p-tolyl)-1,6-dihydropyrimidin-2-ylthio 435.50 253–255 Thioether, cyano, pyrimidinone
Compound 4a () 5-(p-Tolyl)-1,3,4-oxadiazol-2-ylthio 435.50 234–236 Oxadiazole, thioether
Compound 6a () 5-(3-Phenylureido)-1,3,4-thiadiazol-2-ylthio 496.58 254–256 Thiadiazole, urea
Compound in 4-(Methylsulfanyl)phenyl 367.46 Not reported Sulfur-containing aryl, methylsulfanyl
Compound in 4-Nitrophenyl 367.37 Not reported Nitrophenyl, strong electron-withdrawing group

Key Observations:

  • The morpholine substituent in the target compound introduces a polar heterocycle, likely improving aqueous solubility compared to non-polar groups like methylsulfanyl () or electron-withdrawing nitrophenyl () .
  • Thioether-linked heterocycles (e.g., oxadiazole, thiadiazole) in Compounds 4a and 6a contribute to higher molecular weights (~435–496 g/mol) and lower melting points compared to simpler aryl-substituted analogs .
  • Cyanopyrimidinone (Compound 8a) and nitrophenyl () groups are associated with strong intermolecular interactions (e.g., hydrogen bonding, π-π stacking), influencing crystallinity and thermal stability .

Structural and Crystallographic Comparisons

Hydrogen Bonding Patterns:

  • N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide ():
    • Forms intermolecular N–H···O hydrogen bonds, creating R₂²(10) dimer motifs .
    • Dihedral angles between pyrazole and aryl rings range from 16.96° to 55.54°, indicating significant conformational flexibility .
  • N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide ():
    • Stabilized by C–H···O and N–H···O interactions, forming 2D supramolecular networks .
    • Anti-periplanar conformation of the amide group reduces steric clashes .

Morpholine vs. Other Substituents:

  • The morpholine group is expected to participate in hydrogen bonding via its oxygen and nitrogen atoms, similar to sulfanyl or nitro groups. However, its larger size and flexibility may lead to distinct crystal packing compared to rigid planar substituents like nitrophenyl .

Biological Activity

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(morpholin-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C15H18N4O2C_{15}H_{18}N_{4}O_{2}, with a molecular weight of approximately 286.33 g/mol. The structure features a pyrazole ring and a morpholine group, which are critical for its biological activity.

Biological Activity Overview

The compound exhibits a range of biological activities that can be categorized as follows:

1. Antitumor Activity

Research has indicated that derivatives of pyrazole compounds often demonstrate antitumor properties. For instance, studies have shown that similar compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The mechanism typically involves the inhibition of histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cancer progression .

2. Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory pathways, potentially through the inhibition of cyclooxygenase (COX) enzymes or by downregulating pro-inflammatory cytokines .

3. Analgesic Properties

Similar compounds have been investigated for their analgesic effects. The presence of the morpholine moiety may enhance the central nervous system penetration, contributing to pain relief mechanisms observed in preclinical studies .

The biological activity of this compound can be attributed to several mechanisms:

1. HDAC Inhibition

Inhibiting HDACs leads to increased acetylation of histones and non-histone proteins, thereby altering gene expression patterns that favor apoptosis in cancer cells .

2. Modulation of Signaling Pathways

The compound may interfere with signaling pathways such as NF-kB and MAPK pathways that are often dysregulated in inflammatory diseases and cancer .

3. Interaction with Receptors

Potential interactions with various receptors (e.g., opioid receptors) may explain the analgesic effects observed in vivo. This interaction could modulate pain perception pathways effectively .

Case Studies

Several studies have investigated the biological effects of related compounds:

StudyFindings
Fritchie & Johnston (1975)Identified co-crystallization behaviors with naphthalene derivatives indicating potential for drug formulation .
Wang et al. (2008)Demonstrated anti-cancer activity in vitro against various cell lines through HDAC inhibition .
Kuo et al. (1974)Explored anti-inflammatory effects in animal models, showing significant reduction in edema .

Q & A

Q. What are the standard synthetic routes for preparing N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide derivatives?

The title compound and its analogs are typically synthesized via coupling reactions between 4-aminoantipyrine (4-AAP) and substituted arylacetic acids. A common method involves dissolving equimolar quantities of 4-AAP and the acid in dichloromethane, followed by activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) under triethylamine catalysis. The reaction is stirred at 273 K for 3 hours, extracted, washed, and crystallized via slow evaporation .

Q. How is the crystal structure of this compound validated, and what key parameters are reported?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

  • Space group : Orthorhombic (e.g., P21_121_121_1) .
  • Unit cell dimensions : Example: a=8.4220(17)a = 8.4220(17) Å, b=9.2950(19)b = 9.2950(19) Å, c=14.501(3)c = 14.501(3) Å .
  • Hydrogen bonding : N–H···O and C–H···O interactions form R22_2^2(10) motifs, stabilizing supramolecular networks .
  • Data-to-parameter ratios >13:1 and R-factors <0.064 ensure reliability .

Q. What analytical techniques are used to characterize this compound?

  • SC-XRD : For 3D molecular packing and torsion angles (e.g., amide group torsion: 177.54° ).
  • FT-IR : Confirms amide C=O stretches (~1650–1700 cm1^{-1}) and morpholine ring vibrations.
  • NMR : 1^1H/13^{13}C spectra validate substituent integration and electronic environments.

Advanced Research Questions

Q. How do steric and electronic effects influence the dihedral angles between aromatic rings in derivatives?

Substituents on phenyl rings induce steric repulsion, leading to significant dihedral angles (e.g., 67.0° between pyrazole and 4-nitrophenyl rings). Electron-withdrawing groups (e.g., –NO2_2) increase planarity, while bulky groups (e.g., –SMe) enhance torsional strain. Computational modeling (DFT) can predict these effects .

Q. What strategies resolve contradictions in crystallographic data between similar derivatives?

Discrepancies in hydrogen bond lengths or packing motifs (e.g., R22_2^2(10) vs. R22_2^2(8)) arise from solvent polarity or crystallization temperature. Use high-resolution SC-XRD (100 K) to minimize thermal motion artifacts and validate via Hirshfeld surface analysis .

Q. How can synthetic yields be optimized for analogs with electron-deficient aryl groups?

  • Pre-activation : Use DCC/DMAP instead of EDC·HCl for sterically hindered acids.
  • Solvent tuning : Replace dichloromethane with THF or DMF to enhance solubility of polar intermediates.
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >85% yield .

Q. What role do weak intermolecular interactions (C–H···O, π–π stacking) play in material properties?

These interactions govern:

  • Thermal stability : Stronger hydrogen bonds correlate with higher melting points (e.g., 473–475 K ).
  • Solubility : π–π stacking in nitro-substituted derivatives reduces aqueous solubility.
  • Nonlinear optical (NLO) activity : Planar conformations enhance hyperpolarizability, critical for NLO applications .

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